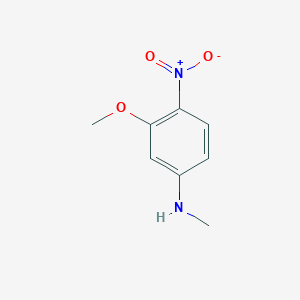

3-methoxy-N-methyl-4-nitroaniline

説明

Significance of Methoxy- and N-Methyl- Functional Groups in Aromatic Systems

The introduction of methoxy (B1213986) (-OCH₃) and N-methyl (-NHCH₃) groups onto an aromatic system, such as a nitroaniline core, profoundly influences its chemical behavior. These groups alter the electron density distribution within the benzene (B151609) ring through a combination of inductive and resonance effects, thereby dictating the molecule's reactivity towards electrophilic and nucleophilic reagents.

The Methoxy Group (-OCH₃): The methoxy group is a powerful activating group in electrophilic aromatic substitution. vaia.com The oxygen atom, being more electronegative than carbon, withdraws electron density from the ring through the sigma bond (an inductive effect). stackexchange.com However, this is overshadowed by a much stronger electron-donating resonance effect. stackexchange.com The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring, significantly increasing the electron density at the ortho and para positions. vaia.combrainly.com This resonance donation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. vaia.com While the methoxy group strongly activates the ortho and para positions, the meta position is slightly deactivated compared to unsubstituted benzene. vaia.com

The N-Methyl Group (-NHCH₃): Similar to the methoxy group, the N-methyl group is also an activating, ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be donated into the aromatic ring via resonance, increasing its electron density and susceptibility to electrophilic attack. The methyl group attached to the nitrogen is an electron-releasing group, which can further enhance the electron-donating ability of the amino functionality through an inductive effect. thestudentroom.co.uk In the context of a nitroaniline, the presence of an N-methyl group, as opposed to an unsubstituted amino group, can also influence properties such as solubility and intermolecular interactions.

The interplay of these activating groups with a deactivating group like the nitro group creates a complex electronic environment on the aromatic ring, enabling regioselective reactions and providing a foundation for the synthesis of highly functionalized molecules.

Position of 3-methoxy-N-methyl-4-nitroaniline within Nitroaromatic Chemistry Research

This compound is a specific example of a substituted nitroaniline where the electronic effects of three different functional groups—nitro, methoxy, and N-methylamino—are brought into a unique arrangement on a benzene ring. Its structure suggests significant potential as a specialized intermediate in organic synthesis. The compound itself is available from chemical suppliers for research purposes. biosynth.comscbio.cn

The molecule features a strong electron-withdrawing nitro group, which deactivates the aromatic ring towards electrophilic substitution. msu.edu This deactivating effect is contrasted by the presence of two electron-donating groups: the methoxy group and the N-methylamino group. vaia.commasterorganicchemistry.com This combination of opposing electronic influences creates a "push-pull" system, which can lead to interesting chemical and photophysical properties.

The research value of this compound can be inferred from the applications of its structural relatives. For instance, the related compound 3-methoxy-4-nitroaniline (B176388) is a known precursor in the synthesis of azo dyes and the antineoplastic drug Amsacrine. Similarly, N-methyl-4-nitroaniline is used as an intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals, and has been evaluated as a stabilizer for energetic materials. researchgate.netsigmaaldrich.com

Given this context, this compound is positioned within nitroaromatic chemistry as a potentially valuable building block for:

Complex Molecule Synthesis: The functional groups offer multiple reaction sites. The nitro group can be reduced to an amine, the N-methyl group can be further functionalized, and the aromatic ring can undergo substitution reactions directed by the activating groups. msu.edu

Materials Science: "Push-pull" nitroaromatics are often investigated for applications in nonlinear optics and as components of advanced materials.

Medicinal Chemistry: The nitroaniline scaffold is present in numerous bioactive compounds. The specific substitution pattern of this compound could be explored to generate new molecular entities with potential therapeutic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1017782-97-6 | biosynth.comambeed.com |

| Molecular Formula | C₈H₁₀N₂O₃ | biosynth.comscbio.cn |

| Molecular Weight | 182.18 g/mol | scbio.cn |

Current Research Frontiers and Unexplored Avenues for this compound

The chemistry of nitroaromatic compounds is continually advancing, with new applications emerging in materials science, sensing, and catalysis. nih.govmdpi.com While direct research on this compound is not extensively published, its structure points towards several promising research frontiers.

Current Research Frontiers:

Sensing Technologies: There is significant research into developing sensors for the detection of nitroaromatic compounds, which are often environmental pollutants or components of explosives. mdpi.commdpi.com While often the target, nitroaromatic compounds themselves can be functionalized and incorporated into sensor molecules. For example, fluorescent quenching mechanisms involving nitroaromatics are a key area of study. mdpi.comacs.org The specific electronic properties of this compound could be harnessed in the design of novel chemiresistors or fluorescent sensors.

Advanced Materials: The development of hybrid inorganic-organic materials and conducting polymers is a major trend. mdpi.commdpi.com The functional groups on this compound make it a candidate for incorporation into metal-organic frameworks (MOFs) or for the synthesis of functionalized polymers with tailored electronic or optical properties.

Green Synthesis: Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods, such as continuous flow reactions. google.com Developing efficient, high-yield syntheses for complex nitroaromatics like this compound using these modern techniques is an active area of research. For instance, the synthesis of the related isomer 4-methoxy-2-nitroaniline (B140478) has been optimized using continuous flow reactors to improve safety and yield. google.com

Unexplored Avenues:

Catalysis: The compound could be a precursor for N-heterocyclic carbenes (NHCs) or other ligand types. Reduction of the nitro group would yield a diamine, which, after further transformations, could be used to synthesize novel ligands for transition metal catalysis.

Pharmacological Scaffolding: The specific arrangement of substituents on this compound has likely not been fully explored in medicinal chemistry. Its potential as a scaffold for generating libraries of new compounds for biological screening is a significant unexplored avenue.

Mechanistic Studies: A detailed investigation into the regioselectivity of further substitutions on the this compound ring would provide valuable fundamental knowledge. The competing influences of the ortho-, para-directing methoxy and N-methylamino groups, and the meta-directing nitro group, present a complex system for mechanistic study in electrophilic aromatic substitution.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Amsacrine |

| N-methyl-4-nitroaniline |

| 3-methoxy-4-nitroaniline |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Chemistry of 3 Methoxy N Methyl 4 Nitroaniline

Rational Design and Synthesis of 3-Methoxy-N-methyl-4-nitroaniline

The synthesis of this compound can be strategically designed through a multi-step sequence starting from a readily available precursor, m-anisidine. The synthetic route involves protection of the amino group, regioselective nitration, deprotection, and finally, N-methylation.

A plausible and commonly employed strategy for the synthesis of substituted anilines involves the initial acylation of the amino group. This serves a dual purpose: it protects the amino group from oxidation during the subsequent nitration step and modulates its directing effect in electrophilic aromatic substitution. The acetyl group, being less activating than the amino group, allows for more controlled and selective reactions.

Following the protection step, the key transformation is the regioselective nitration of the resulting N-acetyl-m-anisidine (3-methoxyacetanilide). The directing effects of the methoxy (B1213986) and acetamido groups are crucial in determining the position of the incoming nitro group. Both the methoxy group (an ortho, para-director) and the acetamido group (an ortho, para-director) activate the aromatic ring towards electrophilic substitution. ulisboa.ptrsc.org Their combined influence directs the nitration primarily to the position para to the stronger activating group, the acetamido group, and ortho to the methoxy group, which is the C4 position. This regioselectivity is critical for obtaining the desired 4-nitro isomer in high yield.

After successful nitration, the acetyl protecting group is removed via hydrolysis, typically under acidic or basic conditions, to yield 3-methoxy-4-nitroaniline (B176388). The final step in the synthesis of the target compound is the N-methylation of 3-methoxy-4-nitroaniline. Various methods can be employed for this transformation, including the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. orgsyn.orgnih.gov

Regioselective Functionalization Strategies

The cornerstone of the synthesis of this compound is the regioselective nitration of 3-methoxyacetanilide. The methoxy group at C3 and the acetamido group at C1 synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C4 position. The acetamido group is a moderately activating ortho, para-director, while the methoxy group is a strongly activating ortho, para-director. The directing power of the acetamido group, enhanced by its +R effect, in conjunction with the +I effect of the methoxy group, strongly favors substitution at the C4 position, which is para to the acetamido group and ortho to the methoxy group. ulisboa.pt Studies on the nitration of substituted acetanilides have shown that the major product is typically the one where the nitro group is introduced at the para position to the acetamido group, often with high selectivity. researchgate.net The steric hindrance at the ortho positions to the acetamido group also contributes to the preference for para-substitution.

Optimization of Reaction Conditions and Yields

Acetylation of m-anisidine: This reaction is typically carried out using acetic anhydride, often with a catalytic amount of acid or base, or simply by heating the reactants. The reaction is generally high-yielding.

Nitration of 3-methoxyacetanilide: The conditions for nitration must be carefully controlled to maximize the yield of the desired 4-nitro isomer and minimize the formation of other isomers and polysubstituted byproducts. youtube.com The choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride) and reaction temperature are critical parameters. researchgate.netnih.gov Lower temperatures are generally favored to control the exothermicity of the reaction and improve selectivity. The concentration of the acids also plays a crucial role in the reaction rate and product distribution. rsc.orgfrontiersin.orgfrontiersin.org

Hydrolysis of N-acetyl-3-methoxy-4-nitroaniline: Acid- or base-catalyzed hydrolysis effectively removes the acetyl group. The choice of conditions depends on the stability of the nitroaniline product to the reaction medium.

N-methylation of 3-methoxy-4-nitroaniline: Several methods exist for the N-methylation of anilines. Using dimethyl sulfate or methyl iodide with a base such as potassium carbonate or sodium hydride in a suitable solvent like DMF or acetone (B3395972) can provide good yields. nih.govgoogle.com Another approach involves the use of formaldehyde (B43269) and sulfuric acid. google.com The choice of methylating agent and reaction conditions should be optimized to favor mono-methylation and avoid di-methylation.

Synthesis of Chemically Modified Derivatives of this compound

The presence of three distinct functional groups in this compound offers numerous possibilities for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine functionality in this compound is a key site for further modification.

N-Alkylation: Further N-alkylation can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. nih.gov Catalytic methods for N-alkylation of amines using alcohols as alkylating agents have also been developed, offering a greener alternative. nih.gov These reactions would lead to the formation of the corresponding tertiary amines.

N-Acylation: The N-methylamino group can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. bath.ac.uktandfonline.comresearchgate.net This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. Catalytic methods for N-acylation have also been reported. acs.orgbohrium.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Tertiary amine |

| N-Alkylation | Alcohol, Catalyst (e.g., Ru(II) complex), Base | Tertiary amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | N-acyl-N-methyl-nitroaniline |

| N-Acylation | Carboxylic acid, Coupling agent | N-acyl-N-methyl-nitroaniline |

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the existing substituents.

Aromatic Electrophilic Substitution: The electron-donating methoxy and N-methylamino groups activate the ring towards further electrophilic attack, while the nitro group is strongly deactivating. The directing effects of the activating groups would likely channel incoming electrophiles to the positions ortho and para to them. However, the strong deactivating effect of the nitro group makes further electrophilic substitution challenging and would likely require harsh reaction conditions. Potential electrophilic substitution reactions include halogenation and sulfonation. researchgate.net

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) would likely occur at the positions activated by the methoxy and N-methylamino groups.

Sulfonation: Treatment with fuming sulfuric acid could introduce a sulfonic acid group onto the ring, again at an activated position.

Aromatic Nucleophilic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.comyoutube.com A good leaving group, such as a halide, positioned ortho or para to the nitro group would be readily displaced by a nucleophile. While the parent molecule does not have a leaving group, derivatives with a leaving group at an activated position could undergo SNAr reactions. For instance, if a halogen were introduced at the position ortho or para to the nitro group, it could be substituted by various nucleophiles like alkoxides, amines, or thiolates. nih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction.

The reduction of the nitro group in this compound would yield 3-methoxy-N¹-methylbenzene-1,4-diamine. A variety of reducing agents can be employed for this transformation, and the choice of reagent can be crucial for achieving selectivity, especially if other reducible functional groups are present.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This is a widely used and often clean method, employing catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comnih.gov The conditions can often be tuned to be mild, preserving other functional groups. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is another effective method. frontiersin.orgscispace.comresearchgate.net

Metal/Acid Reduction: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl), or tin(II) chloride (SnCl₂) in HCl, are classic and effective methods for reducing aromatic nitro groups. commonorganicchemistry.comstackexchange.com These methods are generally robust and high-yielding.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in the presence of other reducible groups. commonorganicchemistry.comorientjchem.orgrsc.org

The resulting diamine is a valuable building block for the synthesis of more complex heterocyclic compounds and other materials.

| Reduction Method | Reagents and Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Generally clean, can be performed under mild conditions. |

| Transfer Hydrogenation | HCOOH, Pd/C | Avoids the use of gaseous hydrogen. |

| Metal/Acid Reduction | Sn/HCl or Fe/HCl or SnCl₂/HCl | Robust and high-yielding, but workup can be more complex. |

| Sulfide Reduction | Na₂S₂O₄ or Na₂S | Can offer selectivity in some cases. |

Derivatization for Enhanced Specific Properties

The chemical structure of this compound, featuring a secondary amine, a methoxy group, and a nitro group on an aromatic ring, offers multiple sites for derivatization. These modifications can be strategically employed to enhance specific properties such as solubility, reactivity, or biological activity.

One common derivatization strategy for secondary amines is acylation . The reaction of this compound with various acylating agents, such as acid chlorides or anhydrides, would yield the corresponding N-acyl derivatives. This modification can be used to introduce a wide range of functional groups, potentially altering the compound's electronic and steric properties. For instance, acylation could be employed to modulate the compound's utility as a precursor in more complex syntheses.

Another potential derivatization involves reactions at the aromatic ring. The electron-donating methoxy group and the N-methylamino group, despite the deactivating effect of the nitro group, can influence the regioselectivity of further electrophilic aromatic substitution reactions. However, the strong deactivating nature of the nitro group generally makes such substitutions challenging.

Furthermore, the nitro group itself can be a site for derivatization, primarily through reduction . Catalytic hydrogenation or reduction with metals in acidic media could convert the nitro group to an amino group, yielding a diamine derivative. This transformation would significantly alter the chemical nature of the molecule, opening up pathways to the synthesis of heterocyclic compounds like benzimidazoles, which are known for their diverse biological activities.

Finally, derivatization can also be achieved through nucleophilic aromatic substitution , although this is less common for this specific substitution pattern. In some activated systems, a nucleophile can displace a group on the aromatic ring. For this compound, such reactions are not straightforward but could be explored under specific conditions or with highly activated derivatives.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product | Purpose of Derivatization |

| Acylation | Acetyl chloride, Triethylamine | N-acetyl-3-methoxy-N-methyl-4-nitroaniline | Introduction of a protective group, modification of electronic properties |

| Reduction | H₂, Pd/C | 3-methoxy-N¹-methylbenzene-1,4-diamine | Synthesis of diamino compounds for further cyclization reactions |

| N-Alkylation | Methyl iodide, Strong base | 3-methoxy-N,N-dimethyl-4-nitroaniline | Modification of basicity and steric hindrance |

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and safe processes. For the synthesis of this compound, several advanced techniques can be proposed that align with the principles of green chemistry.

Catalytic Synthesis Routes

Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, selectivity, and reduced waste generation. A plausible catalytic approach to synthesize this compound would likely involve a multi-step process starting from a more readily available precursor.

A key step in the synthesis would be the nitration of a suitable precursor, such as 3-methoxy-N-methylaniline. Traditional nitration methods often employ a mixture of concentrated nitric and sulfuric acids, which are highly corrosive and produce significant acidic waste. Catalytic nitration has emerged as a greener alternative. clockss.org Various catalysts, including solid acids like zeolites or metal oxides, can be used to improve the selectivity of the nitration reaction and reduce the use of strong acids. clockss.org For instance, a copper-catalyzed direct nitration of protected anilines has been reported, which uses a stoichiometric amount of nitric acid and generates water as the only byproduct. chemistryviews.org This approach could potentially be adapted for the nitration of a protected 3-methoxy-N-methylaniline precursor.

Another critical step is the N-methylation of an aniline (B41778) derivative. Catalytic N-methylation of anilines using methanol (B129727) as a methylating agent over heterogeneous catalysts, such as those based on nickel, represents a green and efficient method. rsc.org This avoids the use of more hazardous methylating agents like methyl halides.

A hypothetical catalytic synthesis of this compound could therefore involve:

N-methylation of 3-methoxyaniline to 3-methoxy-N-methylaniline using a heterogeneous catalyst and methanol.

Subsequent regioselective catalytic nitration of 3-methoxy-N-methylaniline to yield the final product.

Microwave-Assisted and Sonochemical Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov The use of microwave irradiation can be particularly beneficial in the synthesis of nitroaniline derivatives. For example, microwave-assisted nucleophilic aromatic substitution reactions have been successfully employed for the synthesis of substituted 2-nitroanilines in solvent-free conditions, resulting in high yields and short reaction times. benthamdirect.com

In the context of this compound synthesis, microwave irradiation could be applied to several steps. For instance, the N-methylation of a precursor aniline or the nitration step could potentially be accelerated under microwave conditions. The ability of polar molecules to efficiently absorb microwave energy leads to rapid and uniform heating, which can enhance reaction rates and selectivity. youtube.com

Sonochemistry , the application of ultrasound to chemical reactions, provides another non-conventional energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species. Ultrasound has been used to assist in the synthesis of anilines from nitrobenzene (B124822) derivatives using heterogeneous catalysts. researchgate.net This technique could potentially be applied to the reduction of a dinitro precursor or to facilitate other steps in the synthesis of this compound.

Table 2: Comparison of Conventional and Advanced Synthesis Techniques for a Hypothetical Nitration Step

| Technique | Typical Conditions | Advantages | Disadvantages |

| Conventional Heating | Refluxing in a solvent for several hours | Well-established procedures | Long reaction times, potential for side products, high energy consumption |

| Microwave-Assisted | Irradiation in a sealed vessel for minutes | Rapid reaction rates, higher yields, improved purity | Requires specialized equipment, potential for pressure buildup |

| Sonochemistry | Ultrasonic bath or probe at room temperature | Enhanced reaction rates, can be used at lower bulk temperatures | Specialized equipment needed, cavitation effects can be complex |

Advanced Spectroscopic and Crystallographic Characterization of 3 Methoxy N Methyl 4 Nitroaniline and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a critical tool for identifying functional groups and understanding the molecular vibrations of a compound. Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information to build a comprehensive vibrational profile.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the primary functional groups within a molecule by measuring the absorption of infrared radiation. While specific experimental FT-IR data for 3-methoxy-N-methyl-4-nitroaniline is not extensively documented in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure, which includes a secondary amine, a methoxy (B1213986) group, a nitro group, and a substituted benzene (B151609) ring.

For comparison, the FT-IR spectrum of the related compound N-methyl-4-nitroaniline (NMNA) shows a significant peak at 3369 cm⁻¹, which is attributed to the N-H stretching of the secondary amine group. researchgate.net Other expected vibrations for this compound would include:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups (N-CH₃ and O-CH₃) would be observed in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

NO₂ Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group is expected to produce a strong, characteristic band in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-N Stretch: The stretching vibration for the aromatic amine C-N bond typically appears in the 1250-1360 cm⁻¹ range.

These predicted values provide a framework for identifying this compound using FT-IR spectroscopy.

Raman Spectroscopy for Molecular Vibrational Modes

For this compound, key Raman signals would be expected for:

Symmetric NO₂ Stretch: This vibration, typically around 1350 cm⁻¹, is usually strong and easily identifiable in Raman spectra.

Aromatic Ring Vibrations: The "ring breathing" mode of the benzene ring would produce a strong, sharp peak. Other ring stretching and deformation modes would also be prominent.

C-H and N-H Vibrations: While also present, these signals are often weaker in Raman spectra compared to FT-IR.

The study of N-benzyl-2-methyl-4-nitroaniline has shown that Raman spectroscopy is valuable for investigating polymorphism in such derivatives. researchgate.net A detailed Raman analysis of this compound would similarly offer insights into its solid-state structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. Although a specific, published spectrum for this compound was not found, its ¹H NMR spectrum can be reliably predicted based on the analysis of closely related compounds. For instance, data from N-methylaniline, 4-methoxy-N-methylaniline, and N-methyl-4-nitroaniline help in assigning the chemical shifts (δ) for the target molecule. rsc.orgchemicalbook.com

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would feature:

Aromatic Protons: Three signals in the aromatic region (approximately 6.0-8.0 ppm), corresponding to the three protons on the benzene ring. Their specific shifts and coupling patterns would be influenced by the electronic effects of the methoxy, N-methylamino, and nitro substituents.

Methoxy Protons (-OCH₃): A singlet integrating to three protons, expected around 3.8-4.0 ppm.

N-Methyl Protons (-NHCH₃): A singlet (or a doublet if coupled to the N-H proton) integrating to three protons, likely appearing around 2.8-3.0 ppm.

Amine Proton (-NH): A broad singlet whose chemical shift can vary depending on concentration and solvent, but typically appears in the region of 4.0-5.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Aromatic) | ~7.8-8.1 | d | 1H |

| H (Aromatic) | ~6.3-6.6 | dd | 1H |

| H (Aromatic) | ~6.1-6.3 | d | 1H |

| O-CH₃ | ~3.9 | s | 3H |

| N-CH₃ | ~2.9 | s/d | 3H |

| N-H | ~4.5 | br s | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. As with ¹H NMR, a predicted ¹³C NMR spectrum for this compound can be constructed from data on analogous compounds like N-methyl-4-nitroaniline and various substituted anilines. rsc.orgchemicalbook.com The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

The predicted chemical shifts are influenced by the electron-donating methoxy and amino groups and the electron-withdrawing nitro group.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-NO₂ | ~138-142 |

| C-OCH₃ | ~150-155 |

| C-NHCH₃ | ~145-150 |

| C (Aromatic) | ~125-130 |

| C (Aromatic) | ~105-110 |

| C (Aromatic) | ~95-100 |

| O-CH₃ | ~55-60 |

| N-CH₃ | ~30-35 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, confirming their positions relative to one another. A correlation between the N-H proton and the N-methyl protons might also be observed, depending on the solvent and temperature. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal. It would also show cross-peaks between the methoxy protons and the methoxy carbon, and between the N-methyl protons and the N-methyl carbon. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations for this compound would include:

Correlations from the N-methyl protons to the aromatic carbon to which the amino group is attached (C-NHCH₃).

Correlations from the methoxy protons to the aromatic carbon bearing the methoxy group (C-OCH₃).

Correlations from the aromatic protons to neighboring carbons, which helps in assigning the quaternary (non-protonated) aromatic carbons, such as the ones bonded to the nitro and methoxy groups. youtube.comcsic.es

Together, these 2D NMR techniques provide a powerful and comprehensive method for the complete and unambiguous structural elucidation of this compound.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-methyl-4-nitroaniline | NMNA |

| N-benzyl-2-methyl-4-nitroaniline | - |

| N-methylaniline | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry stands as a cornerstone technique for the determination of molecular weight and the study of fragmentation patterns, providing invaluable information for structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly effective for the analysis of volatile and thermally stable compounds like nitroaromatic derivatives.

In the context of this compound and its isomers, GC-MS serves as a crucial tool for assessing sample purity and identifying potential byproducts or degradation products. For instance, a sensitive GC-MS method has been developed for the trace analysis of the isomeric impurity, 4-methoxy-2-nitroaniline (B140478). This highlights the capability of GC-MS to detect and quantify even minute amounts of related substances, ensuring the chemical integrity of the primary compound. The analysis of environmental samples for nitroaromatic compounds often involves pre-concentration steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) before injection into the GC-MS system to achieve the necessary sensitivity.

Furthermore, GC-MS is instrumental in identifying the products formed during the degradation of nitroaromatic compounds. Research on the degradation of 4-methoxy-2-nitroaniline via a Fenton oxidation process demonstrated the power of GC-MS in identifying nineteen different intermediate products. This included smaller molecules resulting from the cleavage of the aromatic ring, such as formic acid and oxalic acid, which were identified as major final products. The fragmentation patterns observed in the mass spectra are key to deducing the structures of these intermediates.

While a specific GC-MS analysis for this compound is not detailed in the provided search results, the data for its isomers strongly suggest that GC-MS would be a highly effective method for its purity assessment and the identification of related substances. The typical fragmentation of aromatic nitro compounds involves the loss of NO₂ and other characteristic fragments, which would be readily identifiable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a precise molecular formula.

For this compound (C₈H₁₀N₂O₃), HRMS would provide an exact mass measurement that can differentiate it from other molecules with the same nominal mass but a different elemental makeup. While specific HRMS data for this compound is not available in the provided results, the molecular formula of the related compound 3-methoxy-4-nitroaniline (B176388) (C₇H₈N₂O₃) has been confirmed using this technique. This underscores the utility of HRMS in verifying the elemental composition of such derivatives.

The fragmentation patterns of nitro compounds in mass spectrometry are well-established. Aromatic nitro compounds typically show a significant molecular ion peak. Key fragmentation pathways include the loss of a nitro group (NO₂) and the loss of nitric oxide (NO). miamioh.edu These characteristic fragmentation patterns, when analyzed under high resolution, provide further confirmation of the compound's structure.

X-ray Diffraction Studies for Molecular and Crystal Structure

X-ray diffraction techniques are paramount for the definitive determination of the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insights into molecular conformation and intermolecular interactions.

Single Crystal X-ray Diffraction for Conformation and Packing

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. This technique provides a detailed picture of the molecule's conformation and how it packs within the crystal lattice.

While a specific crystal structure for this compound is not present in the search results, extensive studies have been conducted on its parent compound, N-methyl-4-nitroaniline, and its isomers. For N-methyl-4-nitroaniline, the crystal structure has been determined to belong to the monoclinic space group P2₁/n. nih.gov The analysis of its isomers, N-methyl-2-nitroaniline and N-methyl-3-nitroaniline, has also been a subject of interest for understanding how the substituent positions affect the molecular and crystal structure. researchgate.net

Studies on related compounds like 2-methoxy-4-nitroaniline (B147289) and 4-methoxy-2-nitroaniline have shown that they crystallize in the monoclinic and orthorhombic systems, respectively. researchgate.net For 4-methoxy-2-nitroaniline, the unit cell parameters were determined to be a = 16.17 Å, b = 6.55 Å, and c = 7.14 Å, with α, β, and γ all being 90°. researchgate.netresearchgate.net The crystal structure of 2-methoxy-4-nitroaniline was found to belong to the monoclinic space group P2₁/a. researchgate.net These studies reveal how the interplay of functional groups governs the crystal packing through various intermolecular interactions such as hydrogen bonding and π-π stacking.

| Compound | Crystal System | Space Group |

| N-methyl-4-nitroaniline | Monoclinic | P 1 21/n 1 |

| 2-methoxy-4-nitroaniline | Monoclinic | P2₁/a |

| 4-methoxy-2-nitroaniline | Orthorhombic | |

| 5-methyl-2-hydroxy-3-nitroacetophenone | Orthorhombic | Pcca |

| 3-hydroxy-4-methoxybenzaldehyde | Monoclinic | P2₁/c |

| p-nitroacetophenone | Monoclinic | P2₁/c |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to identify the crystalline phase of a bulk sample and to assess its crystallinity. The resulting diffraction pattern is a unique fingerprint of the crystalline solid.

For compounds like this compound, PXRD would be employed to confirm the crystalline nature of a synthesized batch and to ensure phase purity. Any polymorphic forms or the presence of solvates would be detectable as differences in the diffraction pattern. For instance, PXRD analysis of 2-methoxy-4-nitroaniline confirmed its monoclinic crystal system and was used to verify the absence of polymorphic transformations during solubility experiments. Similarly, the crystalline nature of 4-methoxy-2-nitroaniline was confirmed by powder XRD, which was consistent with the single-crystal data. researchgate.net

The PXRD pattern is characterized by a series of peaks at specific 2θ angles, which correspond to the d-spacings of the crystal lattice planes. While specific PXRD data for this compound is not available, the general methodology would involve scanning the sample over a range of 2θ angles (e.g., 10° to 70°) and comparing the resulting pattern to a reference or simulated pattern from single-crystal data if available. nih.gov

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is highly sensitive to the nature and substitution pattern of chromophores.

The electronic properties of 4-nitroaniline (B120555) and its N-substituted derivatives have been the subject of computational and experimental studies. researchgate.net The presence of the electron-donating methoxy and N-methyl groups and the electron-withdrawing nitro group on the aniline (B41778) ring in this compound is expected to give rise to a significant intramolecular charge transfer (ICT) character in its electronic transitions. This ICT band would be responsible for the color of the compound and would likely appear in the visible region of the electromagnetic spectrum.

Studies on N,N-disubstituted 4-nitroaniline derivatives have shown that increasing the electron-donating ability of the substituents at the amino group leads to an enhancement of the molecular polarizability and a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This trend suggests that this compound would possess interesting electronic and potentially nonlinear optical properties. The solvent environment is also known to influence the electronic spectra of such polar molecules, often leading to a red shift (bathochromic shift) of the absorption maximum in more polar solvents. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of push-pull molecules like this compound is dominated by an intense intramolecular charge-transfer (ICT) band. This transition involves the redistribution of electron density from the electron-donating groups (the N-methylamino and methoxy groups) to the electron-withdrawing group (the nitro group) through the π-conjugated phenyl ring.

The fundamental structure, p-nitroaniline, serves as a prototypical D-π-A (Donor-π-Acceptor) system, featuring an amino group (-NH₂) as the donor and a nitro group (-NO₂) as the acceptor. jchps.com The introduction of substituents to this core structure systematically modifies its spectroscopic properties. In this compound, two key modifications are present:

N-methylation: The replacement of a hydrogen on the amino group with a methyl group (-CH₃) to form an N-methylamino group enhances its electron-donating capacity through an inductive effect.

Methoxy Substitution: The addition of a methoxy group (-OCH₃) at the 3-position (ortho to the nitro group) further increases the electron-donating strength of the system.

Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in understanding the electronic transitions in nitroaniline derivatives. jchps.comresearchgate.net These calculations confirm that the lowest energy absorption band corresponds to a π → π* transition with significant ICT character, often from the Highest Occupied Molecular Orbital (HOMO), located on the donor part of the molecule, to the Lowest Unoccupied Molecular Orbital (LUMO), centered on the acceptor nitro group.

Electron-donating substituents are known to decrease the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths. nih.gov Conversely, electron-withdrawing groups cause a hypsochromic (blue) shift. nih.gov For this compound, the combined effect of the strong N-methylamino donor and the additional methoxy donor is expected to produce a significant red-shift compared to the parent p-nitroaniline or even N-methyl-4-nitroaniline. The absorption spectrum of 4-nitroaniline itself shows a characteristic absorption band below 400 nm. jchps.com The precise λmax for this compound in various solvents would be influenced by solvatochromism, where polar solvents typically stabilize the more polar excited state, leading to further red-shifts. chemrxiv.org

The expected effects of the substituents on the primary ICT absorption band are summarized in the table below.

| Compound | Substituent Effects | Expected λmax Shift Relative to p-Nitroaniline |

| p-Nitroaniline | Baseline D-π-A system. | - |

| N-Methyl-4-nitroaniline | Increased electron donation from N-methylamino group. | Bathochromic (Red) Shift |

| 3-Methoxy-4-nitroaniline | Additional electron donation from methoxy group. | Bathochromic (Red) Shift |

| This compound | Combined and enhanced electron donation from both N-methylamino and methoxy groups. | Strong Bathochromic (Red) Shift |

Computational and Theoretical Chemistry Studies of 3 Methoxy N Methyl 4 Nitroaniline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and predicting the reactivity of 3-methoxy-N-methyl-4-nitroaniline. These methods allow for a detailed exploration of the molecule's properties at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. Functionals such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed for this purpose.

These calculations provide crucial information about the molecule's electronic properties. They can map the intramolecular charge transfer interactions that arise from the interplay between the electron-donating methoxy (B1213986) (–OCH₃) and N-methylamino (–NHCH₃) groups and the electron-withdrawing nitro (–NO₂) group. The nearly planar conformations often adopted by substituted nitroanilines, which facilitate electronic conjugation, can be confirmed and analyzed through DFT. Furthermore, the rotational barrier of the nitro group relative to the aromatic ring, a factor that significantly influences electronic properties, can be quantified.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and electronic transitions. This approach allows for the calculation of theoretical UV-Vis spectra, which can then be compared with experimental data. The influence of different solvents on these electronic transitions can also be modeled using methods like the Polarized Continuum Model (PCM) within the TD-DFT framework.

Ab Initio Methods for High-Level Electronic Structure Characterization

While DFT is a powerful tool, ab initio methods offer an alternative approach for high-level electronic structure characterization. These methods are derived directly from theoretical principles without the inclusion of experimental data. For complex systems, these calculations can be computationally demanding but provide a rigorous benchmark for other methods. In the study of related nitroaniline systems, ab initio calculations have been employed to refine the understanding of molecular properties and intermolecular interactions, providing a deeper level of theoretical insight.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability, indicating a greater ease of charge transfer within the molecule. researchgate.netresearchgate.net

For nitroaniline derivatives, the HOMO-LUMO gap helps to elucidate the charge transfer interactions that are responsible for their unique properties. researchgate.net The distribution of electron density, often visualized through Mulliken charge analysis, reveals the partial charges on each atom within the molecule. This information helps to identify the electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other chemical species. nrct.go.th

Table 1: Calculated Quantum Chemical Parameters for a Related Nitroaniline Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.1521 |

| LUMO Energy | -2.2614 |

| HOMO-LUMO Gap | 3.8907 |

| Ionization Potential (I) | 6.1521 |

| Electron Affinity (A) | 2.2614 |

| Chemical Hardness (η) | 1.9453 |

| Chemical Potential (μ) | -4.2067 |

| Electrophilicity Index (ω) | 4.5516 |

| Electronegativity (χ) | 4.2067 |

Note: Data presented is for a related nitroaniline compound calculated using the B3LYP/6-311G(d,p) level of theory. This table serves as an illustrative example of the types of quantum chemical parameters that can be derived. nrct.go.th

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. Understanding these interactions is critical for predicting the crystal structure and, consequently, the material's bulk properties.

π–π Stacking Interactions and Aromaticity Effects

Aromatic rings, such as the benzene (B151609) ring in this compound, can interact through π–π stacking. These interactions, arising from the overlap of p-orbitals between adjacent rings, are crucial in stabilizing the crystal structure. The geometry of these interactions (e.g., face-to-face or offset) influences the electronic properties of the material. Computational studies can quantify the energetic contribution of these stacking interactions. Furthermore, the aromaticity of the benzene ring, which is influenced by the electron-donating and -withdrawing substituents, can be computationally assessed. Changes in aromaticity upon crystal formation can provide insights into the nature and strength of the intermolecular forces at play.

Hirshfeld Surface Analysis for Intermolecular Contacts

No published data is available.

Charge Density Distribution Analysis

Experimental and Theoretical Multipolar Atom Model Transfer

No published data is available.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

No published data is available.

Aromaticity and Electronic Effects

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations

No published data is available.

Nucleus Independent Chemical Shift (NICS) Calculations

No published data is available.

This report underscores a clear opportunity for new research in the field of computational chemistry. A dedicated study of this compound using these established theoretical methods would be a valuable contribution to understanding the structure-property relationships in nitroaromatic compounds.

Prediction and Evaluation of Nonlinear Optical (NLO) Properties

The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials, leading to a variety of phenomena not observed at lower light intensities. Organic molecules, in particular, have garnered significant interest for their potential in NLO applications due to their large optical nonlinearities, fast response times, and the ability to be chemically modified to optimize their performance. The NLO response of a molecule is fundamentally linked to its electronic structure, and computational chemistry provides a powerful tool to predict and understand these properties at the molecular level.

For a molecule to exhibit significant second-order NLO effects, it must possess a non-centrosymmetric structure, leading to a non-zero first hyperpolarizability (β). This is often achieved in organic molecules through a "push-pull" electronic system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. In the case of this compound, the N-methylamino group (-NHCH₃) and the methoxy group (-OCH₃) act as electron donors, while the nitro group (-NO₂) serves as a strong electron acceptor, all attached to a benzene ring which provides the π-conjugation pathway.

Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the NLO properties of such molecules. These methods allow for the calculation of key parameters like the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. By simulating the behavior of the molecule in the presence of an external electric field, these computational approaches can provide valuable insights into the structure-property relationships that govern the NLO response.

First and Second Hyperpolarizability Calculations

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule, responsible for effects like second-harmonic generation (SHG). The second hyperpolarizability (γ) governs third-order NLO phenomena. Computational methods, such as those employing DFT with specific functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-311++G(d,p)), are used to calculate the static and frequency-dependent values of these hyperpolarizabilities.

To illustrate the typical data obtained from such calculations, the following table presents hypothetical, yet representative, first hyperpolarizability values for a generic push-pull nitroaniline derivative, calculated using a DFT approach.

| Component | Value (a.u.) |

| βxxx | 1500 |

| βxyy | 250 |

| βxzz | 180 |

| βzxx | 300 |

| βzyy | 50 |

| βzzz | 400 |

| βtotal | 1850 |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Influence of Molecular Structure on NLO Response

The specific arrangement of substituents on the aromatic ring of this compound is crucial in determining its NLO response. The intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing group is the primary origin of the NLO activity in this class of molecules. researchgate.net

The key structural features influencing the NLO response are:

Electron-Donating and Withdrawing Groups: The N-methylamino and methoxy groups are effective electron donors, pushing electron density into the π-system of the benzene ring. The nitro group is a powerful electron acceptor, pulling this electron density towards itself. This push-pull mechanism creates a significant difference between the ground-state and excited-state dipole moments, which is a key factor for a large first hyperpolarizability.

π-Conjugated System: The benzene ring acts as a π-bridge, facilitating the efficient transfer of charge from the donor to the acceptor groups. The extent of this charge transfer is directly related to the magnitude of the NLO response.

The planarity of the molecule is also an important factor. A more planar structure generally leads to better π-orbital overlap and more efficient charge transfer, resulting in a larger NLO response. Computational geometry optimizations can predict the most stable conformation of the molecule and assess its planarity.

Mechanistic Studies of Reactions Involving 3 Methoxy N Methyl 4 Nitroaniline

Investigation of Reaction Pathways and Transition States

The reactivity of 3-methoxy-N-methyl-4-nitroaniline is largely dictated by the electronic properties of its substituents on the benzene (B151609) ring. The potent electron-withdrawing nature of the nitro group at position 4, combined with the electron-donating effects of the methoxy (B1213986) group at position 3 and the methylamino group at position 1, creates a nuanced electronic environment that influences reaction mechanisms.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for nitroaromatic compounds. This reaction proceeds via a multi-step mechanism, typically addition-elimination, and is highly dependent on the presence of strong electron-withdrawing groups that can stabilize the intermediate.

The generally accepted mechanism for SNAr reactions involves two steps:

Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing a suitable leaving group (LG). This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govorganicchemistrytutor.com The aromaticity of the ring is temporarily lost during this stage.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group departs, resulting in the substituted product. This step is generally fast. nih.gov

Oxidative and Reductive Transformation Mechanisms

The nitro group of this compound is the primary site for reductive transformations, while the N-methylamino group can be susceptible to oxidation.

Reductive Mechanisms: The reduction of the aromatic nitro group is a well-established transformation that typically proceeds through a series of intermediates. A common pathway involves the transfer of six electrons to convert the nitro group (-NO₂) into an amino group (-NH₂). The process occurs via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.

Step 1: -NO₂ + 2e⁻ + 2H⁺ → -NO + H₂O (Nitro to Nitroso)

Step 2: -NO + 2e⁻ + 2H⁺ → -NHOH (Nitroso to Hydroxylamine)

Step 3: -NHOH + 2e⁻ + 2H⁺ → -NH₂ + H₂O (Hydroxylamine to Amine)

This transformation can be achieved using various chemical reagents, such as metals (Fe, Sn, Zn) in acidic media or catalytic hydrogenation (e.g., H₂ with Pd/C). Furthermore, direct reductive N-methylation of nitro compounds is an advanced strategy that can form N-methylated amines in a single step from nitro precursors, avoiding the separate amine formation and subsequent methylation steps. nih.govresearchgate.net

Oxidative Mechanisms: While the electron-deficient nitroaromatic ring is generally resistant to oxidation, the N-methylamino group can be oxidized. The specific products would depend on the oxidizing agent and reaction conditions, but could potentially involve demethylation or oxidation to form N-oxide derivatives.

Photochemical Reaction Mechanisms and Regioselectivity

Detailed studies on the specific photochemical reaction mechanisms of this compound are not extensively documented in the available literature. However, nitroaromatic compounds, in general, can undergo photochemical reactions, often involving the excited state of the nitro group. Potential pathways could include photoreduction of the nitro group or photosubstitution reactions, where the regioselectivity would be governed by the electronic distribution in the molecule's excited state.

Kinetic and Thermodynamic Studies of Chemical Reactions

The kinetics of reactions involving this compound, particularly SNAr, are governed by factors that stabilize the transition state of the rate-limiting step. For SNAr reactions, the addition of the nucleophile is typically the slowest step. nih.gov

The reaction rate is influenced by:

The Nucleophile: Stronger nucleophiles lead to faster reactions.

Solvent: Polar aprotic solvents (like DMSO) are effective at solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophile's reactivity. dur.ac.uk Protic solvents can solvate the nucleophile through hydrogen bonding, potentially slowing the reaction. rsc.org

Substituent Effects: The strong electron-withdrawing nitro group significantly accelerates the reaction by stabilizing the anionic Meisenheimer complex. The electron-donating methoxy and N-methyl groups would generally have a rate-decelerating effect compared to an unsubstituted ring.

| Nucleophile | Solvent | Relative Rate Constant (krel) |

|---|---|---|

| CH₃O⁻ | Methanol (B129727) | 1.0 |

| CH₃O⁻ | DMSO | 25.5 |

| C₆H₅S⁻ | Methanol | 15.2 |

| C₆H₅S⁻ | DMSO | 350.8 |

Enzymatic Reactions and Biocatalysis

Nitroaromatic compounds like this compound are subject to biotransformation by various microorganisms. nih.gov The enzymatic reactions primarily target the nitro group for reduction, which often serves as an initial step in the degradation pathway, making the compound less toxic and more amenable to further breakdown.

The biotransformation of nitroaromatic amines can lead to a variety of metabolites. For instance, studies on similar compounds like p-nitroaniline have shown that microbial degradation can produce intermediates such as p-phenylenediamine, acetanilide, and catechol through the action of a consortium of enzymes. nih.gov

Characterization of Enzymes Involved in Biotransformation

The biotransformation of this compound is likely mediated by several classes of enzymes.

Nitroreductases (NRs): These are the most prominent enzymes in the initial step of nitroaromatic degradation. nih.gov

Mechanism: Nitroreductases are typically flavin-dependent enzymes that utilize cofactors like NADH or NADPH to catalyze the reduction of the nitro group to a hydroxylamine. nih.gov They are classified as oxygen-insensitive (Type I) or oxygen-sensitive (Type II). acs.org The flavin cofactor at the active site is crucial for mediating the electron transfer to the nitroaromatic substrate. nih.gov

Function: This reduction is a key detoxification step, as the resulting aminoaniline is generally less toxic and can be further metabolized.

Oxidative Enzymes: Following the initial reduction, other enzymes can act on the molecule.

Peroxidases and Dioxygenases: These enzymes can be involved in subsequent steps, such as ring cleavage, which is essential for the complete mineralization of the aromatic compound. nih.gov

Cytochrome P450 Monooxygenases: These enzymes are known to be involved in the metabolism of various xenobiotics, including anilines, and could play a role in the hydroxylation or N-demethylation of the compound. researchgate.net

| Enzyme Class | Cofactor | Reaction Catalyzed | Potential Role |

|---|---|---|---|

| Nitroreductase (Type I) | FMN/FAD, NADPH/NADH | -NO₂ → -NHOH | Initial detoxification step |

| Peroxidase | Heme | Oxidation via H₂O₂ | Metabolite transformation |

| Dioxygenase | Fe²⁺ | Aromatic ring cleavage | Degradation pathway |

| Cytochrome P450 | Heme, NADPH | Hydroxylation, N-demethylation | Metabolic modification |

Mechanisms of N-Demethylation and Other Biocatalytic Steps

While direct mechanistic studies on the biocatalytic N-demethylation of this compound are not extensively documented in publicly available research, the metabolic pathway can be inferred from studies on structurally similar compounds, most notably N-methyl-4-nitroaniline (MNA). Research on the aerobic degradation of MNA by soil bacteria, such as Pseudomonas sp., provides a well-characterized model for the initial and subsequent biocatalytic steps that are likely applicable to this compound due to the shared N-methyl-4-nitroaniline core structure.

The proposed biocatalytic degradation pathway involves a series of enzymatic reactions, beginning with N-demethylation. This initial step is critical as it removes the methyl group from the amine, rendering the aromatic ring more susceptible to subsequent oxidative attacks.

Initial N-Demethylation Step:

The aerobic degradation of N-methyl-4-nitroaniline is initiated by an N-demethylation reaction. nih.gov Enzymatic assays performed on cell-free lysates of Pseudomonas sp. strain FK357 grown on MNA have confirmed that N-demethylation is the first step in its degradation. nih.govresearchgate.net This reaction leads to the formation of 4-nitroaniline (B120555) (4-NA) and formaldehyde (B43269). nih.govresearchgate.net The enzyme responsible is believed to be a demethylase. nih.gov While O-demethylation is a common reaction in microbial degradation of aromatic compounds, N-demethylation has been detailed in fewer instances, such as in the degradation of purine alkaloids by Pseudomonas putida CBB5. nih.gov

This initial enzymatic step is crucial for the subsequent breakdown of the molecule. The removal of the N-methyl group is an oxidative process. The proposed reaction is as follows:

This compound → 3-Methoxy-4-nitroaniline (B176388) + Formaldehyde

Subsequent Biocatalytic Steps:

Following the initial N-demethylation, the resulting 3-methoxy-4-nitroaniline would likely undergo further biocatalytic transformations, again drawing parallels from the established pathway for 4-nitroaniline.

Monooxygenation: The second step in the degradation of MNA involves a flavin-dependent monooxygenase that transforms 4-nitroaniline into 4-aminophenol (4-AP). nih.govresearchgate.net This suggests that 3-methoxy-4-nitroaniline would be converted to an aminophenol derivative.

Oxidative Deamination: The third step observed in the MNA pathway is the conversion of 4-aminophenol to 1,2,4-benzenetriol (BT), which involves an oxidative deamination reaction where the amino group is released. nih.govresearchgate.net

Ring Cleavage: The final major step before complete mineralization is the cleavage of the aromatic ring. In the case of MNA degradation, the 1,2,4-benzenetriol is further degraded by the action of benzenetriol 1,2-dioxygenase. nih.govresearchgate.net

The table below summarizes the proposed biocatalytic steps for the degradation of this compound, based on the established pathway for N-methyl-4-nitroaniline.

| Step | Reaction | Enzyme Class (Putative) | Reactant | Product(s) |

| 1 | N-Demethylation | Demethylase | This compound | 3-Methoxy-4-nitroaniline, Formaldehyde |

| 2 | Monooxygenation | Monooxygenase | 3-Methoxy-4-nitroaniline | Substituted Aminophenol |

| 3 | Oxidative Deamination | Deaminase | Substituted Aminophenol | Substituted Benzenetriol |

| 4 | Ring Cleavage | Dioxygenase | Substituted Benzenetriol | Aliphatic products |

It is important to note that while this pathway is well-documented for N-methyl-4-nitroaniline, further specific research on this compound is required to definitively confirm these mechanistic steps. The presence of the methoxy group on the aromatic ring could potentially influence the rate and regioselectivity of the enzymatic reactions.

Environmental Biotransformation and Chemical Degradation of 3 Methoxy N Methyl 4 Nitroaniline

Chemical Degradation Processes

Characterization of Degradation Products and By-products:Without experimental studies on the chemical degradation of 3-methoxy-N-methyl-4-nitroaniline, there is no data available to characterize its degradation products or by-products.

Due to the absence of specific research on this compound, creating the detailed article as requested is not feasible without resorting to speculation, which would violate the requirement for scientific accuracy.

Applications of 3 Methoxy N Methyl 4 Nitroaniline in Materials Science and Specialized Synthesis

Utilization as a Core Intermediate in Organic Synthesis

3-Methoxy-N-methyl-4-nitroaniline serves as a crucial building block in the multi-step synthesis of a wide array of organic molecules. Its chemical reactivity allows for various transformations, making it an essential precursor in several synthetic pathways.

Synthesis of Complex Organic Molecules (e.g., heterocyclic compounds, dyes, pigments)

The chemical architecture of this compound makes it a valuable starting material for the creation of intricate organic structures, including heterocyclic compounds and chromophores for dyes and pigments. The nitro and amino groups on the benzene (B151609) ring are key reactive sites that can be chemically modified to construct more complex molecular systems. For instance, related nitroaniline derivatives are widely used as intermediates in the manufacturing of azo dyes, which are significant in the textile industry for coloring fabrics. myskinrecipes.comchemimpex.com The synthesis of these dyes often involves the diazotization of the amino group, followed by coupling with another aromatic compound.

The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences the electronic properties of the resulting molecules, which is a critical factor in the design of dyes and pigments with specific colors and stability.

Precursor for Advanced Organic Building Blocks

Beyond its direct use in the synthesis of dyes and heterocycles, this compound is a precursor for the generation of more elaborate organic building blocks. biosynth.comcarlroth.comcarlroth.com These advanced intermediates are then employed in the construction of larger, more complex molecules with tailored functionalities. The transformation of the nitro and methylamino groups can lead to a variety of derivatives that are not readily accessible through other synthetic routes. This versatility makes it an important component in the toolbox of synthetic organic chemists for creating novel compounds for various research and industrial applications.

Development of Nonlinear Optical (NLO) Materials

The field of nonlinear optics, which deals with the interaction of high-intensity light with materials to produce new optical effects, has identified organic molecules with specific electronic properties as promising candidates for NLO applications.

Incorporation into Organic Chromophores for NLO Applications

This compound and its derivatives are of significant interest in the development of organic chromophores for nonlinear optical (NLO) applications. tcichemicals.comtcichemicals.com The combination of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) connected through a π-conjugated system (the benzene ring) is a classic design for molecules with large second-order NLO responses. This "push-pull" electronic structure leads to a significant change in the molecule's dipole moment upon excitation by an intense light source, which is a key requirement for second-harmonic generation (SHG) and other NLO phenomena. researchgate.net Researchers have extensively investigated nitroaniline derivatives for their NLO properties. researchgate.netresearchgate.net

Table 1: Related Nitroaniline Derivatives and their NLO Applications

| Compound Name | Application/Property Investigated |

|---|---|

| 2-Methyl-4-nitroaniline | Second Harmonic Generation (SHG) researchgate.net |

| 3-Nitroaniline | Second-Order NLO Activity researchgate.net |

| 4-Nitroaniline (B120555) | Second Harmonic Generation (SHG) |

| N-(2-chlorophenyl)-(1-propanamide) | Second Harmonic Generation (SHG) researchgate.net |

| N-benzyl-3-nitroaniline (NB3N) | Second-Order NLO Activity researchgate.net |

Exploration in Optoelectronic Devices and Photonics

The promising NLO properties of materials derived from this compound open up possibilities for their use in optoelectronic devices and photonics. tcichemicals.com Materials with strong NLO effects are essential components for technologies such as optical switching, optical data storage, and optical signal processing. researchgate.net The ability of these organic materials to manipulate light at the molecular level makes them attractive for the fabrication of next-generation photonic devices. Research in this area focuses on growing high-quality single crystals of these organic compounds and characterizing their optical and dielectric properties to assess their suitability for various applications. researchgate.netresearchgate.net

Role as an Additive in Industrial Formulations (excluding explosive performance details)

In addition to its role in synthesis and materials science, N-methyl-4-nitroaniline, a closely related compound, is utilized as an additive in various industrial formulations. chemicalbook.com Its chemical properties can enhance the performance and stability of certain materials. For example, it can be incorporated into polymer formulations, such as polyvinyl chloride (PVC), to improve their thermal and UV stability. chemicalbook.com This enhancement helps to prolong the lifespan of the polymer products used in applications like construction and electrical insulation. chemicalbook.com

Impact on Material Stability and Properties

Nitroaniline derivatives, in general, are recognized for their role in various material applications, from polymers to specialized high-energy materials. The introduction of specific functional groups, such as the methoxy (B1213986) and N-methyl groups in this compound, can further modulate the properties of these materials.

N-Methyl-4-nitroaniline (MNMA), a closely related compound, is utilized as an additive in polymer formulations to enhance both thermal and UV stability. chemicalbook.comresearchgate.net Polymers like polyvinyl chloride (PVC) can degrade when exposed to heat or sunlight, and additives like MNMA help in preserving the material's integrity. chemicalbook.com The presence of the nitro group in the aniline (B41778) structure is key to this stabilizing effect. It is plausible that this compound could exhibit similar or enhanced stabilizing properties due to the additional electron-donating methoxy group, which can influence the electronic structure of the molecule and its ability to quench damaging free radicals or absorb UV radiation.

Furthermore, MNMA has been investigated for its role in sensitizing or stabilizing high-energy materials, such as propellants and pyrotechnics. chemicalbook.com It aids in controlling the sensitivity, ignition, and combustion properties of these materials, contributing to their safe handling and controlled energy release. chemicalbook.com One study identified N-methyl-4-nitroaniline as an effective stabilizer for a propellant formulation containing ammonium (B1175870) nitrate. In the synthesis of insensitive explosives, N-Methyl-4-nitroaniline is used as an additive to lower the melting temperature of the energetic materials.

The properties of materials derived from or incorporating nitroanilines are summarized in the table below.

| Material Property | Role of Nitroaniline Derivative | Example Compound |

| Thermal Stability | Additive to enhance resistance to heat-induced degradation in polymers. | N-Methyl-4-nitroaniline (in PVC) chemicalbook.com |

| UV Stability | Additive to protect polymers from degradation by ultraviolet radiation. | N-Methyl-4-nitroaniline chemicalbook.com |

| Controlled Combustion | Sensitizer or stabilizer in high-energy materials to control ignition and energy release. | N-Methyl-4-nitroaniline chemicalbook.com |

| Lowered Melting Point | Additive to reduce the melting temperature in the synthesis of insensitive explosives. | N-Methyl-4-nitroaniline |

Analytical Chemistry Applications

The distinct chemical structure of this compound makes it a candidate for several applications in analytical chemistry, particularly as a reagent, probe, or standard in various analytical techniques.

Derivatives of nitroaniline are pivotal in the synthesis of azo dyes, which are a major class of colorants. ambeed.com These dyes are produced through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The resulting azo compounds are intensely colored and are used as indicators and analytical reagents. The specific substituents on the aniline ring, such as the methoxy and nitro groups in this compound, influence the chromophoric properties of the resulting dyes, affecting their color and stability. ambeed.com